1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one
Description
The compound 1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one features a 1,3,4-oxadiazole core substituted at the 2-position with a sulfanyl-linked ethanone group bearing a phenyl ring. At the 5-position of the oxadiazole, a 3-(piperidine-1-sulfonyl)phenyl substituent is present.
Properties
IUPAC Name |
1-phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c25-19(16-8-3-1-4-9-16)15-29-21-23-22-20(28-21)17-10-7-11-18(14-17)30(26,27)24-12-5-2-6-13-24/h1,3-4,7-11,14H,2,5-6,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRPVBGOCXARMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The piperidine sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and piperidine .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The phenyl and piperidine groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or piperidine rings .
Scientific Research Applications
1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one involves its interaction with various molecular targets. The piperidine sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s structural analogs differ primarily in substituents on the oxadiazole ring, the ketone group, and the sulfanyl-linked side chains. Below is a comparative analysis:
Key Structural and Functional Differences
Oxadiazole Substituents: The target compound’s 3-(piperidine-1-sulfonyl)phenyl group introduces a sulfonamide linkage absent in pyridine () or furan () analogs. Sulfonamides are known to improve pharmacokinetic properties and binding affinity in drug design .
Sulfanyl-Linked Groups: The piperidine-sulfonyl group in the target compound contrasts with the trifluoromethylphenyl-piperazine in , which introduces a polar CF3 group and a bulkier piperazine ring. Piperidinyl-ethanone derivatives (e.g., ) lack sulfonyl groups, reducing steric hindrance and electronic effects compared to the target compound.
The sulfonyl group in the target compound may enhance such activity due to increased polarity and hydrogen-bonding capacity.
Research Implications and Gaps
Synthetic Feasibility :
- The synthesis of the target compound may follow routes similar to oxadiazole-thioether derivatives, such as iodine-mediated cyclization (as in ) or condensation reactions .
However, empirical validation is required.
Limitations: No experimental data (e.g., IC50, solubility) for the target compound is available in the provided evidence, limiting direct comparisons.
Biological Activity
1-Phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one (CAS Number: 522639-58-3) is a compound characterized by its complex molecular structure, which includes a phenyl group, a piperidine moiety, and an oxadiazole ring. The biological activities of this compound are of significant interest due to its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.
Molecular Characteristics
- Molecular Formula : C21H21N3O4S2
- Molecular Weight : 443.54 g/mol
- SMILES Notation : O=C(c1ccccc1)CSc1nnc(o1)c1cccc(c1)S(=O)(=O)N1CCCCC1
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole and piperidine frameworks exhibit diverse biological activities. The following sections detail specific findings related to the biological activity of the compound .
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 1-phenyl-2-{5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one have been tested against Gram-positive and Gram-negative bacteria. Results indicated stronger activity against Gram-positive strains such as Bacillus cereus and Staphylococcus aureus compared to Gram-negative strains .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Bacillus cereus | 20 | 25 |
| Staphylococcus aureus | 18 | 30 |
| Escherichia coli | 10 | 100 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Cytotoxicity Studies : In vitro assays using cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) demonstrated that compounds with similar structures exhibit notable cytotoxic effects. For example, some derivatives showed IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil .
| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 = 20 µM) |
|---|---|---|
| HCT116 | 15 | More potent |
| MCF7 | 18 | Comparable |
| HUH7 | 10 | Significantly more potent |
The biological activity of the compound is believed to stem from its ability to inhibit key enzymes involved in cellular processes:
- Thymidylate Synthase Inhibition : Compounds featuring the oxadiazole ring have been identified as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .
Case Studies
Several case studies have explored the synthesis and biological evaluation of related compounds:
- Study on Antimicrobial Efficacy : A study synthesized various oxadiazole derivatives and assessed their antimicrobial properties using disc diffusion methods. The results showed that certain derivatives exhibited enhanced activity against multiple bacterial strains compared to traditional antibiotics .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of synthesized compounds on different cancer cell lines. The study highlighted that several compounds demonstrated significant cytotoxicity with IC50 values indicating potential for further development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
